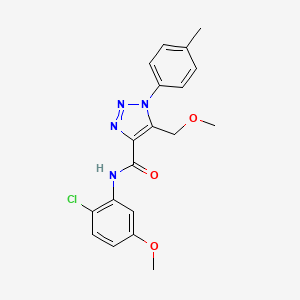
N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.
Chemical Structure and Properties
The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The specific structure includes:
- Chlorine and methoxy substituents on the phenyl ring.
- A triazole moiety that contributes to its biological activity.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of key survival signaling pathways such as PI3K/Akt and MAPK .
Neuroprotective Effects
In neuropharmacological studies, triazole derivatives have demonstrated neuroprotective effects. The compound was found to inhibit neuroinflammation and oxidative stress in neuronal cell lines. Specifically, it reduced the production of pro-inflammatory cytokines and reactive oxygen species (ROS), indicating a potential application in neurodegenerative diseases like Alzheimer's .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes:
- Acetylcholinesterase (AChE) : Compounds with similar structures showed competitive inhibition against AChE, which is crucial for managing conditions like Alzheimer’s disease .
- Butyrylcholinesterase (BuChE) : Inhibitory activity against BuChE was also noted, contributing to cognitive enhancement effects observed in animal models .
The biological activity of this compound can be attributed to several mechanisms:
- NF-κB Pathway Inhibition : The compound inhibits the phosphorylation of P65 protein in the NF-κB pathway, leading to reduced inflammation and cellular stress responses .
- Metal Chelation : It has the ability to chelate biometals such as Cu²⁺, which is significant in reducing metal-induced toxicity in neurodegenerative conditions .
Case Studies
Several studies have explored the effects of this compound in vivo:
- Animal Models of Alzheimer's Disease : Administration of the compound in scopolamine-induced mice resulted in significant improvements in memory and learning tasks compared to controls, suggesting its potential as a therapeutic agent for cognitive disorders .
- Cancer Cell Lines : In vitro studies demonstrated that treatment with this triazole derivative led to a dose-dependent decrease in cell viability across various cancer cell lines, indicating its broad-spectrum anticancer activity .
Data Summary
特性
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-12-4-6-13(7-5-12)24-17(11-26-2)18(22-23-24)19(25)21-16-10-14(27-3)8-9-15(16)20/h4-10H,11H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOKRXFQEXUPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)OC)Cl)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













